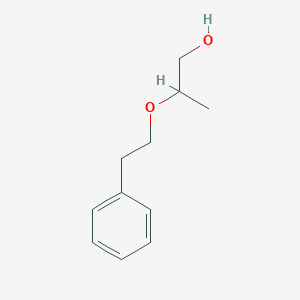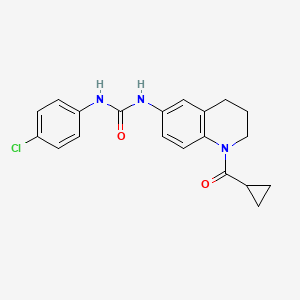
1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide is a highly specialized compound that holds significance in various scientific fields. This compound exhibits a complex structure with multiple functional groups, making it an interesting subject for research in organic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide typically involves multiple steps:
Starting Material Preparation: : The synthesis begins with the preparation of intermediates such as 3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole.
Coupling Reactions: : The key steps involve coupling the piperidine ring with the indazole intermediate under controlled conditions.
Sulfonylation: : The methylsulfonyl group is introduced through a sulfonylation reaction using reagents like methanesulfonyl chloride.
Final Assembly: : The final compound is assembled through amide bond formation, typically using coupling reagents like EDC or DCC.
Industrial Production Methods: For industrial-scale production, optimized routes involving high-yielding steps and minimal purification stages are preferred. Catalysts and automated reactors may be used to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-(Methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide undergoes a variety of chemical reactions:
Types of Reactions:Oxidation: : The compound can be oxidized to introduce further functional groups.
Reduction: : Reductive conditions can be used to manipulate the structure, potentially modifying the piperidine ring or other moieties.
Substitution: : Nucleophilic or electrophilic substitution reactions can be performed on the indazole or pyridine rings.
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride for reduction.
Substitution Reagents: : Halogenated compounds or strong acids for substitution reactions.
Major Products Formed: The products of these reactions vary depending on the conditions, but often include derivatives with modified functional groups, which can further alter the compound's properties and applications.
Aplicaciones Científicas De Investigación
1-(Methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide has a broad range of applications:
Chemistry:Used as a starting material for synthesizing other complex molecules.
Acts as a catalyst or reagent in various organic synthesis reactions.
Investigated for its potential as a biochemical probe.
Used in studies involving molecular interactions and binding assays.
Explored for its pharmacological properties, including potential therapeutic effects.
Studied for its interactions with specific biological targets.
Employed in the development of advanced materials.
Used in the synthesis of specialty chemicals and polymers.
Mecanismo De Acción
The compound exerts its effects through interactions at the molecular level:
Molecular Targets and Pathways:Binds to specific receptors or enzymes, influencing their activity.
Modulates signaling pathways involved in various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds:
1-(Methanesulfonyl)-N-(2-(3-(pyridin-2-yl)-5,6,7,8-tetrahydroindazol-1-yl)ethyl)piperidine-4-carboxamide
1-(Ethylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide
1-(Methylsulfonyl)-N-(2-(2,3-dihydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide
Unique Characteristics: Compared to similar compounds, 1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide stands out due to its specific structural features and the presence of the methylsulfonyl group, which can influence its reactivity and biological activity.
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3S/c1-30(28,29)25-13-9-16(10-14-25)21(27)23-12-15-26-19-8-3-2-6-17(19)20(24-26)18-7-4-5-11-22-18/h4-5,7,11,16H,2-3,6,8-10,12-15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWREWGRRJVDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2502497.png)
![1'-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2502500.png)
![4-((1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2502501.png)
![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2502504.png)
![3-[4-(Fluorosulfonyl)phenyl]propanoic acid](/img/structure/B2502505.png)

![3-benzyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502508.png)


![N-[(3-chlorophenyl)methyl]-4-[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]butanamide](/img/structure/B2502511.png)
![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2502512.png)
![5-amino-N-(2-furylmethyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502513.png)
